1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
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Overview
Description
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C9H12N2 It is a derivative of naphthyridine, characterized by the presence of a methyl group and a partially saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of N-(2-aminophenyl)acetamide derivatives can yield the desired compound. The reaction typically requires heating in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the ring system.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Aromatic naphthyridine derivatives.
Reduction: Fully saturated naphthyridine derivatives.
Substitution: Functionalized naphthyridine derivatives with various substituents.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-1,5-naphthyridine
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 1,2,3,4-Tetrahydro-1,7-naphthyridine
Comparison: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and partially saturated ring system. Compared to other naphthyridine derivatives, it exhibits distinct reactivity and biological activity. For instance, the presence of the methyl group can influence its binding affinity to molecular targets and its overall stability .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-1,6-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-11-6-2-3-8-7-10-5-4-9(8)11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
OWAFGJDEDVTTCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CN=C2 |
Origin of Product |
United States |
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